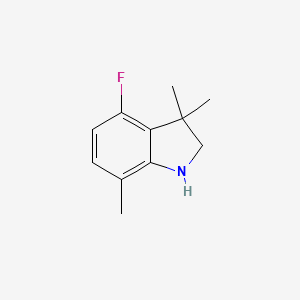![molecular formula C10H20N2O B13327508 2',2'-Dimethyl-[1,3'-bipyrrolidin]-3-ol](/img/structure/B13327508.png)
2',2'-Dimethyl-[1,3'-bipyrrolidin]-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’,2’-Dimethyl-[1,3’-bipyrrolidin]-3-ol is an organic compound characterized by its unique bipyrrolidine structure. This compound has garnered interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its distinct molecular structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’,2’-Dimethyl-[1,3’-bipyrrolidin]-3-ol typically involves the reaction of pyrrolidine derivatives under controlled conditions. One common method includes the use of 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid) as a starting material, which undergoes a series of reactions to form the desired bipyrrolidine structure . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product yield.
Industrial Production Methods
Industrial production of 2’,2’-Dimethyl-[1,3’-bipyrrolidin]-3-ol may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to obtain high-purity products.
化学反应分析
Types of Reactions
2’,2’-Dimethyl-[1,3’-bipyrrolidin]-3-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with palladium catalyst.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
科学研究应用
2’,2’-Dimethyl-[1,3’-bipyrrolidin]-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which 2’,2’-Dimethyl-[1,3’-bipyrrolidin]-3-ol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the activity of these proteins and affecting various biochemical pathways. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces.
相似化合物的比较
Similar Compounds
Meldrum’s acid: 2,2-Dimethyl-1,3-dioxane-4,6-dione, which shares a similar structural motif and is used in various organic synthesis reactions.
Carbofuran-3-hydroxy-(2,2-dimethyl-d6): An isotope-labeled analog used in pesticide analysis.
Uniqueness
2’,2’-Dimethyl-[1,3’-bipyrrolidin]-3-ol is unique due to its bipyrrolidine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
属性
分子式 |
C10H20N2O |
|---|---|
分子量 |
184.28 g/mol |
IUPAC 名称 |
1-(2,2-dimethylpyrrolidin-3-yl)pyrrolidin-3-ol |
InChI |
InChI=1S/C10H20N2O/c1-10(2)9(3-5-11-10)12-6-4-8(13)7-12/h8-9,11,13H,3-7H2,1-2H3 |
InChI 键 |
BSGWXBLKTVSRLJ-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(CCN1)N2CCC(C2)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


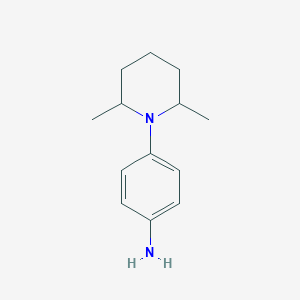
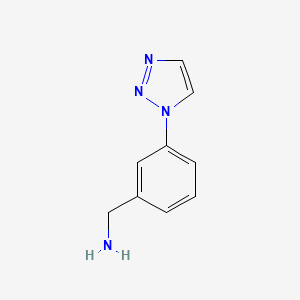
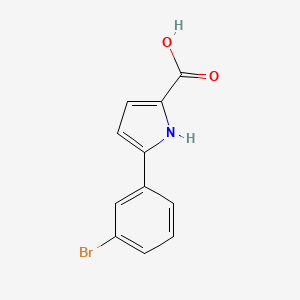

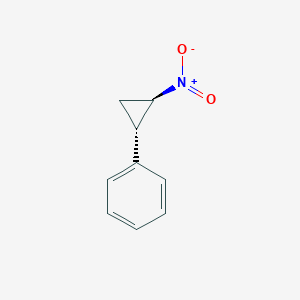
![2-[(3-Fluoro-2-methoxyphenyl)methyl]pyrrolidine](/img/structure/B13327475.png)

![tert-butyl 4-[4-(ethylcarbamoyl)-1H-1,2,3-triazol-1-yl]piperidine-1-carboxylate](/img/structure/B13327480.png)
![Methyl 2-amino-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B13327485.png)
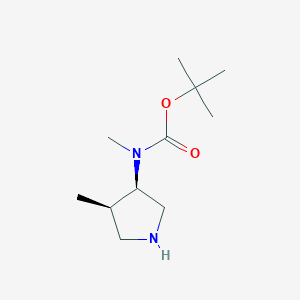
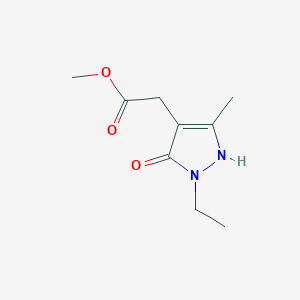
![2,5-Diazabicyclo[4.2.0]octane](/img/structure/B13327496.png)
